molecular formula C10H11NO2 B1590571 5,7-dimethoxy-1H-indole CAS No. 27508-85-6

5,7-dimethoxy-1H-indole

Cat. No. B1590571
CAS RN: 27508-85-6
M. Wt: 177.2 g/mol
InChI Key: ACIZYTYDGVHTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dimethoxy-1H-indole is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is a powder in physical form .


Synthesis Analysis

Indole derivatives have been synthesized using a variety of protocols. A convenient, economical, and high-yielding set of conditions employing green chemistry have been designed for their synthesis .


Molecular Structure Analysis

The molecular structure of 5,7-dimethoxy-1H-indole consists of a benzene ring fused to a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Indole derivatives have been synthesized through various chemical reactions. For instance, a series of novel functionalized N-substituted 5,6-dimethoxy-1H-indole derivatives have been synthesized and evaluated for antibacterial activity .


Physical And Chemical Properties Analysis

5,7-dimethoxy-1H-indole is a powder with a melting point of 82-84°C . It has a molecular weight of 177.2 .

Scientific Research Applications

Reactivity with Aldehydes and Ketones

5,7-Dimethoxy-1H-indole exhibits unique reactivity patterns in acid-catalyzed reactions with aldehydes and ketones. Studies have shown that 5,7-dimethoxy-1-methylindole and methyl 5,7-dimethoxyindole-2-carboxylate react selectively at different positions depending on the indole structure and reaction conditions. This reactivity has implications for synthesizing a range of indolylmethanes and other complex indole derivatives (Condie et al., 2020).

Structural Analysis and Applications in Diverse Fields

Indole derivatives, including 5,7-dimethoxy-1H-indole, have garnered interest due to their diverse applications across various fields. Recent studies have synthesized novel indole-based derivatives, exploring their molecular structures through NMR, FT-IR, and XRD techniques. Their potential in nonlinear optical applications and their global reactivity parameters have been a subject of extensive research (Tariq et al., 2020).

Potential in Antitumoral Chemotherapy

Research on bis-indoles, including derivatives of 5,7-dimethoxy-1H-indole, has indicated their potential as antitumoral agents. Electrochemical DNA bioassays suggest that certain bis-indoles may affect human tumor cells by binding to DNA at specific regions. These findings highlight the potential of these compounds in cancer chemotherapy (Maciejewska et al., 2006).

Chemosensor for Metal Ions

A novel derivative of 5,7-dimethoxy-1H-indole has been developed as a dual chemosensor for detecting Fe3+ and Cu2+ ions. This application demonstrates the compound's utility in environmental and analytical chemistry, where selective detection of specific metal ions is crucial (Şenkuytu et al., 2019).

Antioxidant and Acetylcholinesterase Inhibition Properties

Studies on 4,6-dimethoxy-1H-indole-2-carbohydrazides, a related class to 5,7-dimethoxy-1H-indole, have shown promising results as antioxidants and in inhibiting acetylcholinesterase enzymes. These properties suggest potential applications in treating neurodegenerative diseases and managing oxidative stress (Bingul et al., 2019).

Synthesis and Applications in Organic Chemistry

The synthesis and functionalization of indoles, including 5,7-dimethoxy-1H-indole, remain a significant area of research in organic chemistry. Their utility in synthesizing biologically active compounds and their potential in various industrial applications underscore their importance in chemical synthesis (Cacchi & Fabrizi, 2005).

Safety And Hazards

The safety information for 5,7-dimethoxy-1H-indole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,7-dimethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-8-5-7-3-4-11-10(7)9(6-8)13-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIZYTYDGVHTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70523039
Record name 5,7-Dimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethoxy-1H-indole

CAS RN

27508-85-6
Record name 5,7-Dimethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
5,7-dimethoxy-1H-indole
Reactant of Route 3
5,7-dimethoxy-1H-indole
Reactant of Route 4
5,7-dimethoxy-1H-indole
Reactant of Route 5
Reactant of Route 5
5,7-dimethoxy-1H-indole
Reactant of Route 6
Reactant of Route 6
5,7-dimethoxy-1H-indole

Citations

For This Compound
5
Citations
GC Condie, MF Channon, DC Craig… - Organic …, 2020 - arkat-usa.org
This paper describes acid-catalysed reactions of 5, 7-dimethoxy-1-methylindole and methyl 5, 7-dimethoxyindole-2-carboxylate with a range of aldehydes and ketones. The former …
Number of citations: 4 www.arkat-usa.org
IF Sengul, M Bingul, H Kandemir, N Kumar, DSC Black - 2021 - soc.chim.it
Indoles continue to play a central role in the development of new structures of chemical and biological interest. They are the source of numerous biologically active natural products by …
Number of citations: 2 www.soc.chim.it
L De Luca, S De Grazia, S Ferro, R Gitto… - European journal of …, 2011 - Elsevier
This study is focused on a new series of benzylindole derivatives with various substituents at the benzene-fused ring, suggested by our 3D pharmacophore model developed for HIV-1 …
Number of citations: 60 www.sciencedirect.com
MA Carvalho, S Demin… - … A European Journal, 2022 - Wiley Online Library
Nitriles are recurring motifs in bioactive molecules and versatile functional groups in synthetic chemistry. Despite recent progress, direct introduction of a nitrile moiety in heteroarenes …
A Thirupathi, M Janni… - The Journal of Organic …, 2018 - ACS Publications
Various 2-amino-3-cyanoindoles are synthesized through copper catalyzed intramolecular N-arylations of ketene aminals at room temperature for the first time with 60–99% yields …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.